molecular formula C9H10ClF2NO2 B1432060 2-(2,6-Difluorophenyl)-2-(methylamino)acetic acid hydrochloride CAS No. 1803560-78-2

2-(2,6-Difluorophenyl)-2-(methylamino)acetic acid hydrochloride

Cat. No. B1432060
CAS RN: 1803560-78-2
M. Wt: 237.63 g/mol
InChI Key: SKUAAZIJPYDAEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,6-Difluorophenyl)-2-(methylamino)acetic acid hydrochloride, also known as Difluoromethylornithine (DFMO), is a potent inhibitor of ornithine decarboxylase (ODC) enzyme that is involved in the biosynthesis of polyamines. Polyamines have been implicated in the regulation of cell proliferation, differentiation, and apoptosis. DFMO has been studied extensively for its potential therapeutic applications in cancer, neurodegenerative diseases, and parasitic infections.

Mechanism of Action

DFMO inhibits the activity of ODC enzyme, which is involved in the biosynthesis of polyamines. Polyamines are essential for cell proliferation, differentiation, and apoptosis. DFMO reduces the levels of polyamines in the cells, leading to a reduction in cell proliferation and an increase in cell death.
Biochemical and Physiological Effects:
DFMO has been shown to reduce the levels of polyamines in various tissues, including the brain, liver, and prostate. DFMO has also been shown to induce apoptosis in cancer cells and reduce the growth of tumors in animal models. DFMO has been shown to have minimal toxicity in humans, with most adverse effects being mild and reversible.

Advantages and Limitations for Lab Experiments

DFMO is a potent inhibitor of ODC enzyme and has been extensively studied for its potential therapeutic applications in cancer, neurodegenerative diseases, and parasitic infections. DFMO has been shown to have minimal toxicity in humans, making it a promising candidate for clinical trials. However, DFMO has some limitations for lab experiments, including its poor solubility in water and its instability in acidic conditions.

Future Directions

For DFMO research include the development of more stable and soluble formulations, the identification of biomarkers for patient selection, and the optimization of dosing regimens for maximal efficacy. DFMO may also have potential applications in other diseases, such as autoimmune disorders and metabolic disorders, which warrant further investigation.

Scientific Research Applications

DFMO has been extensively studied for its potential therapeutic applications in cancer, neurodegenerative diseases, and parasitic infections. In cancer, DFMO has been shown to inhibit the growth of various cancer cell lines, including colon, breast, and prostate cancer cells. DFMO has also been studied for its potential use in combination with other chemotherapeutic agents to enhance their efficacy.
In neurodegenerative diseases, DFMO has been shown to reduce the levels of polyamines in the brain, which are implicated in the pathogenesis of Alzheimer's and Parkinson's diseases. DFMO has also been studied for its potential use in the treatment of parasitic infections, such as African sleeping sickness and Chagas disease.

properties

IUPAC Name

2-(2,6-difluorophenyl)-2-(methylamino)acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F2NO2.ClH/c1-12-8(9(13)14)7-5(10)3-2-4-6(7)11;/h2-4,8,12H,1H3,(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKUAAZIJPYDAEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(C1=C(C=CC=C1F)F)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClF2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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